molecular formula C9H9NO2S B11904180 5-(Aminomethyl)benzo[b]thiophene 1,1-dioxide

5-(Aminomethyl)benzo[b]thiophene 1,1-dioxide

Cat. No.: B11904180
M. Wt: 195.24 g/mol
InChI Key: QPWYSFLDXVVWEG-UHFFFAOYSA-N
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Description

5-(Aminomethyl)benzo[b]thiophene 1,1-dioxide is an organic compound with the molecular formula C9H9NO2S. This compound is a derivative of benzo[b]thiophene, which is an aromatic heterocycle containing sulfur. The presence of the aminomethyl group and the 1,1-dioxide functionality makes this compound unique and of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)benzo[b]thiophene 1,1-dioxide can be achieved through several methods. One efficient method involves the electrochemical reaction of sulfonhydrazides with internal alkynes. This reaction is carried out under constant current electrolysis in an undivided cell at room temperature. The use of graphite felt electrodes and a co-solvent system of HFIP/CH3NO2, along with Et4NPF6 as the electrolyte, facilitates the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)benzo[b]thiophene 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxide functionality to a sulfide.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

5-(Aminomethyl)benzo[b]thiophene 1,1-dioxide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)benzo[b]thiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways, influencing processes like cell proliferation, apoptosis, or signal transduction .

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene: The parent compound without the aminomethyl and dioxide functionalities.

    Benzo[b]thiophene 1,1-dioxide: Lacks the aminomethyl group.

    5-(Aminomethyl)benzo[b]thiophene: Lacks the dioxide functionality.

Uniqueness

5-(Aminomethyl)benzo[b]thiophene 1,1-dioxide is unique due to the presence of both the aminomethyl group and the 1,1-dioxide functionality. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H9NO2S

Molecular Weight

195.24 g/mol

IUPAC Name

(1,1-dioxo-1-benzothiophen-5-yl)methanamine

InChI

InChI=1S/C9H9NO2S/c10-6-7-1-2-9-8(5-7)3-4-13(9,11)12/h1-5H,6,10H2

InChI Key

QPWYSFLDXVVWEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CS2(=O)=O)C=C1CN

Origin of Product

United States

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